Solubility and Thermal Stability vs. Glucaric Acid
Mucic acid exhibits 19-fold lower aqueous solubility compared to its closest structural isomer glucaric acid, a difference driven by unusually dense hydrogen-bonded crystal packing rather than molecular hydrophilicity. Experimental solubility of mucic acid is 3.3 mg/mL, whereas glucaric acid solubility is 63 mg/mL [1]. This solubility differential is accompanied by a melting point elevation: mucic acid melts at 230 °C (or 220-225 °C with decomposition), compared to glucaric acid's 125-126 °C [1]. The low solubility and high thermal stability of mucic acid are attributed to an extensive network of intermolecular hydrogen bonds in its crystal lattice, as revealed by low-temperature X-ray crystallography [2].
| Evidence Dimension | Aqueous solubility at 14 °C |
|---|---|
| Target Compound Data | 3.3 mg/mL |
| Comparator Or Baseline | Glucaric acid: 63 mg/mL |
| Quantified Difference | ~19-fold lower solubility; melting point ~104-105 °C higher |
| Conditions | Water at 14 °C; melting point determination |
Why This Matters
The 19-fold lower solubility directly impacts formulation strategies, recrystallization yields, and bioavailability—selecting glucaric acid as a substitute would fail to recapitulate mucic acid's precipitation behavior and thermal processing window.
- [1] Chemistry StackExchange. Comparing the solubility of glucaric acid and mucic acid. Revisions 4021a40c-dafd-4763-9f0a-5930d786879c. 2020. View Source
- [2] Jeffrey GA, Wood RA. The crystal structure of galactaric acid (mucic acid) at −147 °C: An unusually dense, hydrogen-bonded structure. Carbohydrate Research. 1982;108(2):205-211. doi:10.1016/S0008-6215(00)81790-5. View Source
